molecular formula C12H21NO2 B1406948 (1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 1596936-31-0

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B1406948
CAS No.: 1596936-31-0
M. Wt: 211.3 g/mol
InChI Key: VVMLYSDXEYNRPP-UHFFFAOYSA-N
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Description

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by a cyclohexane ring substituted with a pyrrolidine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by the pyrrolidine moiety.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the pyrrolidine group, making it less versatile in certain applications.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid share structural similarities but differ in their functional groups and reactivity.

Uniqueness

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, pyrrolidine group, and carboxylic acid group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMLYSDXEYNRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
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(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
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(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid

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